2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amide functional group, an amino group, and a chiral center, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol, 4-methylbenzyl chloride, and ethylamine.
Protection of Amino Group: The amino group of (S)-2-amino-1-propanol is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Alkylation: The protected amino alcohol is then alkylated with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The protecting group is removed to yield the free amine.
Amidation: The free amine is then reacted with ethylamine and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted benzyl or ethyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of novel materials with specific properties, such as chiral catalysts or ligands.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide
- (S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide
- (S)-2-Amino-N-ethyl-N-(4-chlorobenzyl)propanamide
Uniqueness
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is unique due to its specific chiral configuration and the presence of the 4-methylbenzyl group. This configuration can result in distinct stereochemical properties and biological activities compared to its analogs. The compound’s specific functional groups and chiral center make it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9,14H2,1-3H3 |
InChI Key |
LSJMMJCEGWNIGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.